molecular formula C18H20N4O6S2 B2950289 N-{4-[1-(ethanesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 838815-67-1

N-{4-[1-(ethanesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2950289
CAS No.: 838815-67-1
M. Wt: 452.5
InChI Key: BPSDVANIWCAMFD-UHFFFAOYSA-N
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Description

N-{4-[1-(ethanesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring, a nitrophenyl group, and sulfonamide functionalities, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-(ethanesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate to form a nitrophenyl pyrazole intermediate. This intermediate is then subjected to sulfonylation using ethanesulfonyl chloride and methanesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-(ethanesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-{4-[1-(ethanesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[1-(ethanesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The nitrophenyl group may interact with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)ethanesulfonamide
  • N-(3-nitrophenyl)methanesulfonamide
  • 1-(ethanesulfonyl)-3-nitrobenzene

Uniqueness

N-{4-[1-(ethanesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is unique due to its combination of a pyrazole ring, nitrophenyl group, and sulfonamide functionalities. This unique structure allows it to participate in diverse chemical reactions and exhibit a broad range of biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-[2-ethylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O6S2/c1-3-30(27,28)21-18(14-5-4-6-16(11-14)22(23)24)12-17(19-21)13-7-9-15(10-8-13)20-29(2,25)26/h4-11,18,20H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSDVANIWCAMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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